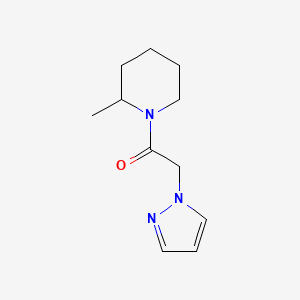
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide, also known as DMAPP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide inhibits PKC by binding to the regulatory domain of the enzyme, preventing its activation by second messengers such as diacylglycerol and calcium. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide in lab experiments include its potency and selectivity as a PKC inhibitor, as well as its ability to inhibit downstream signaling pathways involved in various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
For the use of 6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide in scientific research include the development of new therapeutic agents for various diseases, the study of cellular signaling pathways, and the identification of new targets for PKC inhibition. In addition, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Méthodes De Synthèse
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 6-bromo-3-pyridinecarboxylic acid methyl ester, followed by the reaction with dimethylformamide dimethyl acetal. The final product is obtained by the reaction with acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide has been widely used in scientific research for its unique properties as a PKC inhibitor. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been used in the study of cellular signaling pathways and the development of new therapeutic agents for various diseases.
Propriétés
IUPAC Name |
6-(dimethylamino)-N-(2,5-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-6-12(2)14(9-11)18-16(20)13-7-8-15(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFLZKFNOFENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)







![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)


![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

